1-(2-Chloro-1-methylethyl)piperidine hydrochloride
Overview
Description
1-(2-Chloro-1-methylethyl)piperidine hydrochloride (1-CMEPH) is an organic compound that is widely used in the synthesis of pharmaceuticals and other chemicals. It is a white solid with a molecular weight of 191.6 g/mol. 1-CMEPH has been studied extensively in the laboratory and is known to have a wide range of biochemical and physiological effects.
Mechanism Of Action
1-(2-Chloro-1-methylethyl)piperidine hydrochloride acts as a weak base and is capable of forming hydrogen bonds with amino acid residues. It is also capable of forming covalent bonds with certain amino acid residues. This allows 1-(2-Chloro-1-methylethyl)piperidine hydrochloride to bind to proteins and alter their structure and function.
Biochemical And Physiological Effects
1-(2-Chloro-1-methylethyl)piperidine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, and to interact with several types of receptors, including opioid receptors. It has also been shown to have anti-inflammatory, analgesic, and sedative effects.
Advantages And Limitations For Lab Experiments
1-(2-Chloro-1-methylethyl)piperidine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of solvents. It is also relatively stable and has a low toxicity. However, 1-(2-Chloro-1-methylethyl)piperidine hydrochloride is not very water-soluble and is not very stable at high temperatures.
Future Directions
1-(2-Chloro-1-methylethyl)piperidine hydrochloride has a wide range of potential applications in the field of drug development and discovery. It could be used to study the structure and function of proteins, to develop new drugs and drug delivery systems, and to study the effects of drugs on various biochemical and physiological processes. Additionally, 1-(2-Chloro-1-methylethyl)piperidine hydrochloride could be used to study the effects of environmental pollutants on biological systems. Finally, 1-(2-Chloro-1-methylethyl)piperidine hydrochloride could be used to study the mechanisms of drug-drug interactions and to develop new methods for drug synthesis.
Scientific Research Applications
1-(2-Chloro-1-methylethyl)piperidine hydrochloride has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme kinetics, and the study of drug metabolism. It has also been used in the study of protein folding and protein-protein interactions.
properties
IUPAC Name |
1-(1-chloropropan-2-yl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c1-8(7-9)10-5-3-2-4-6-10;/h8H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKBTUUPPRNPTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)N1CCCCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-1-methylethyl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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